
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a trifluoroethoxy group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step often involves the bromination of a methyl group attached to the cyclopentane ring using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Trifluoroethoxy Group: This can be done through nucleophilic substitution reactions where a trifluoroethanol derivative reacts with a suitable leaving group on the cyclopentane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.
Scientific Research Applications
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane may have various applications in scientific research, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Membranes: Affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopentane: Lacks the trifluoroethoxy group.
1-(2,2,2-Trifluoroethoxy)cyclopentane: Lacks the bromomethyl group.
1-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane is unique due to the presence of both the bromomethyl and trifluoroethoxy groups, which can impart distinct reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H12BrF3O |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane |
InChI |
InChI=1S/C8H12BrF3O/c9-5-7(3-1-2-4-7)13-6-8(10,11)12/h1-6H2 |
InChI Key |
FZNVDHIRXBLJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


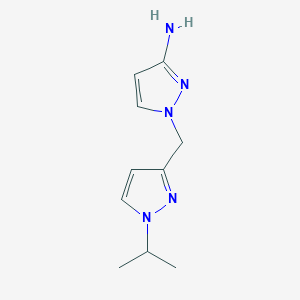
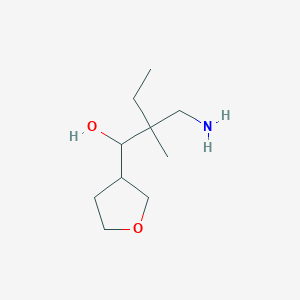
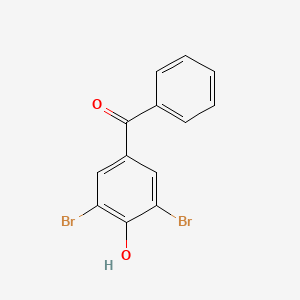
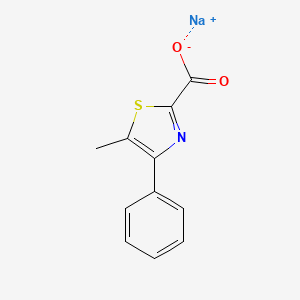

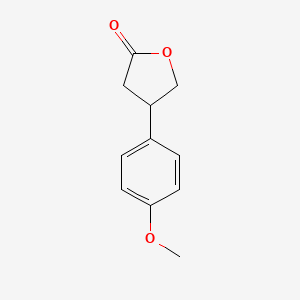
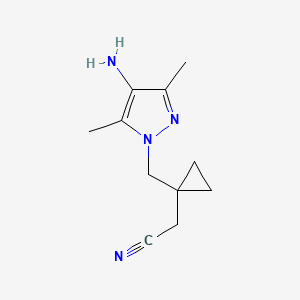
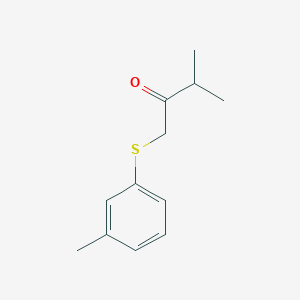

![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)
![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)
![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)

![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
